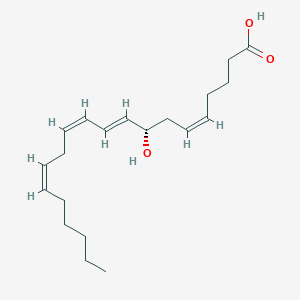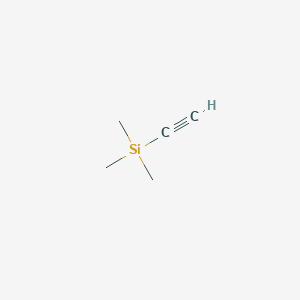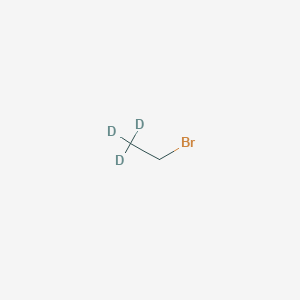
alpha-d-Glucopyranuronic acid methyl ester 2,3,4-tribenzoate 1-methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Itraconazole: is a triazole antifungal agent used to treat various fungal infections, such as blastomycosis and onychomycosis.
Hydroxy Itraconazole (OH-ITZ): is an active metabolite of itraconazole.
Preparation Methods
- Itraconazole is synthesized through various routes, including cyclization of 2,4-dichlorophenylacetonitrile with 1,2,4-triazole-1-methanol, followed by oxidation and cyclization to form the triazole ring.
- Industrial production methods involve large-scale synthesis using appropriate reagents and conditions.
Chemical Reactions Analysis
- Itraconazole undergoes reactions such as oxidation, reduction, and substitution.
- Common reagents include oxidants (e.g., peracids), reducing agents (e.g., hydrides), and nucleophiles (e.g., amines).
- Major products include hydroxy itraconazole and other derivatives.
Scientific Research Applications
Medicine: Itraconazole is used to treat blastomycosis, histoplasmosis, and aspergillosis in both immunocompromised and non-immunocompromised patients.
Dermatology: It is effective against onychomycosis (fungal nail infections).
Research: Scientists study its pharmacokinetics and therapeutic monitoring.
Mechanism of Action
- Itraconazole inhibits fungal cytochrome P450-dependent enzymes, disrupting ergosterol synthesis.
- It targets fungal cell membranes, leading to cell death.
Comparison with Similar Compounds
- Hydroxy itraconazole’s unique metabolite profile sets it apart.
Voriconazole: and are similar antifungal agents.
Remember, this information is based on current knowledge, and further research may reveal additional insights
Properties
IUPAC Name |
methyl (2S,3S,4S,5R,6R)-3,4,5-tribenzoyloxy-6-methylsulfonyloxyoxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26O12S/c1-36-28(33)23-21(37-25(30)18-12-6-3-7-13-18)22(38-26(31)19-14-8-4-9-15-19)24(29(40-23)41-42(2,34)35)39-27(32)20-16-10-5-11-17-20/h3-17,21-24,29H,1-2H3/t21-,22-,23-,24+,29+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVGRCQMYCSHFD-LDJGUTQZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(C(C(C(O1)OS(=O)(=O)C)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OS(=O)(=O)C)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26O12S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[4'-(Dibromomethyl)[1,1'-biphenyl]-2-yl]-2-(triphenylmethyl)-2H-tetrazole](/img/structure/B32160.png)







![4-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B32192.png)





